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molecular formula C16H16N2OS B5694240 n-[(2,6-Dimethylphenyl)carbamothioyl]benzamide CAS No. 25343-24-2

n-[(2,6-Dimethylphenyl)carbamothioyl]benzamide

Cat. No. B5694240
M. Wt: 284.4 g/mol
InChI Key: BQODTXRRZVSKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04115564

Procedure details

To 51.0 g. (0.68 mole) of ammonium thiocyanate in 300 ml. acetone is added 86.8 g. (0.62 mole) of benzoyl chloride. The reaction mixture is refluxed for about 5 min. and then 81 g. (0.62 mole) of 2,6-dimethylaniline in 200 ml. acetone is added at a rate to maintain reflux. The mixture is refluxed for 1-1/2 hours, cooled, poured into 1-1/2 liters of ice and water, filtered to obtain 1-(2,6-dimethylphenyl)-3-benzoylthiourea.
Quantity
0.68 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.62 mol
Type
reactant
Reaction Step Three
Quantity
0.62 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[S-:1][C:2]#[N:3].[NH4+].CC(C)=O.[C:9](Cl)(=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[CH3:18][C:19]1[CH:25]=[CH:24][CH:23]=[C:22]([CH3:26])[C:20]=1[NH2:21]>O>[CH3:18][C:19]1[CH:25]=[CH:24][CH:23]=[C:22]([CH3:26])[C:20]=1[NH:21][C:2]([NH:3][C:9](=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[S:1] |f:0.1|

Inputs

Step One
Name
Quantity
0.68 mol
Type
reactant
Smiles
[S-]C#N.[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
0.62 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Four
Name
Quantity
0.62 mol
Type
reactant
Smiles
CC1=C(N)C(=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Six
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for about 5 min.
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
TEMPERATURE
Type
TEMPERATURE
Details
reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 1-1/2 hours
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)NC(=S)NC(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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